molecular formula C12H20O B12903734 5-Hexyl-2,3-dimethylfuran CAS No. 89932-16-1

5-Hexyl-2,3-dimethylfuran

Cat. No.: B12903734
CAS No.: 89932-16-1
M. Wt: 180.29 g/mol
InChI Key: LFJNFISKJJMLRT-UHFFFAOYSA-N
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Description

5-Hexyl-2,3-dimethylfuran is an organic compound with the molecular formula C12H20O. It belongs to the class of furans, which are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a hexyl group and two methyl groups attached to the furan ring, making it a substituted furan derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2,3-dimethylfuran can be achieved through various synthetic routes. One common method involves the alkylation of 2,3-dimethylfuran with hexyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the furan ring, followed by the addition of the hexyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2,3-dimethylfuran undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be employed.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups at the furan ring.

Scientific Research Applications

5-Hexyl-2,3-dimethylfuran has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Hexyl-2,3-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Hexyl-3,4-dimethyl-2-furanundecanoic acid: A structurally similar compound with additional functional groups.

    2,5-Dimethylfuran: A simpler furan derivative with two methyl groups.

    Hexylfuran: A furan derivative with a hexyl group but lacking the additional methyl groups.

Uniqueness

5-Hexyl-2,3-dimethylfuran is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both hexyl and methyl groups on the furan ring provides distinct properties compared to other similar compounds.

Properties

CAS No.

89932-16-1

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

5-hexyl-2,3-dimethylfuran

InChI

InChI=1S/C12H20O/c1-4-5-6-7-8-12-9-10(2)11(3)13-12/h9H,4-8H2,1-3H3

InChI Key

LFJNFISKJJMLRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(O1)C)C

Origin of Product

United States

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